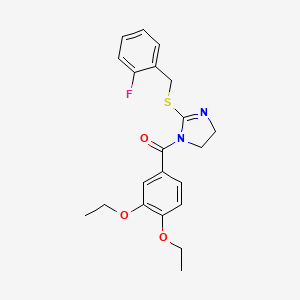

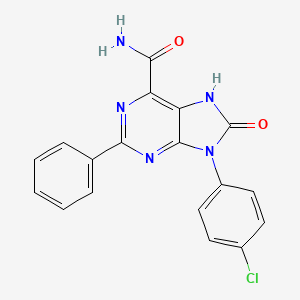

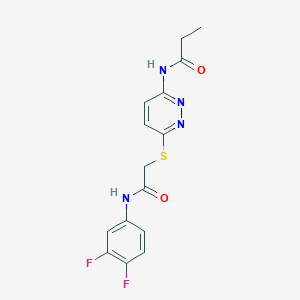

![molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0](/img/structure/B2812152.png)

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester” is a significant compound that serves as a fundamental component in the production of boronic acids . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular formula of this compound is C21H34BNO4 . Its InChI code is 1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) .Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 375.32 . It should be stored at refrigerated temperatures .Applications De Recherche Scientifique

Organic Synthesis

Boronic esters, including phenylboronic pinacol esters, play a crucial role in organic synthesis. They are versatile reagents used in coupling reactions such as Suzuki-Miyaura cross-couplings to connect organic building blocks for complex molecule synthesis. These reactions are fundamental for creating biologically active compounds and materials with unique properties. One study highlighted the polymerization-resistant synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters, showcasing the utility of these compounds in generating functional polymers (D'Hooge et al., 2008).

Material Science

In material science, the phosphorescence properties of simple arylboronic esters have been discovered to be remarkable. A study found that these esters exhibit long-lived room-temperature phosphorescence in the solid state, a property not commonly associated with heavy-atom-free organic molecules. This opens new avenues for the development of organic phosphorescent materials for various applications, such as in optoelectronics and sensing (Shoji et al., 2017).

Analytical Chemistry

In analytical chemistry, the challenges associated with the analysis of highly reactive pinacolboronate esters, like phenylboronic acid pinacol esters, have been addressed. These compounds are pivotal in the Suzuki coupling but are sensitive to hydrolysis, complicating their analysis. Research has developed strategies to stabilize these esters, enabling their effective purity analysis, which is critical for the quality assessment of pharmaceuticals and fine chemicals (Zhong et al., 2012).

Sensor Development

The development of sensors based on boronic esters highlights their utility in detecting environmental and biological analytes. For instance, the synthesis of fluorescent sensors for trace amounts of water demonstrates the application of boronic esters in creating sensitive and selective detection systems. These sensors operate based on photo-induced electron transfer mechanisms, showing the potential of boronic esters in environmental monitoring and diagnostics (Miho et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

BS-33662, as a boronic acid pinacol ester, is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like BS-33662) with an organic halide or triflate using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

In the context of the suzuki–miyaura reaction, the compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.

Result of Action

In the context of the suzuki–miyaura reaction, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.

Propriétés

IUPAC Name |

tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFMPDZHZHJVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

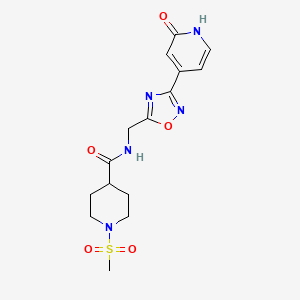

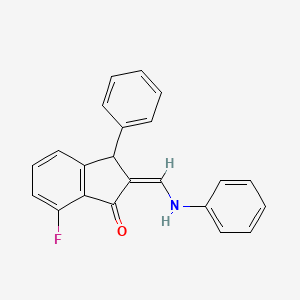

![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2812070.png)

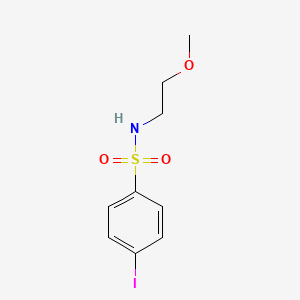

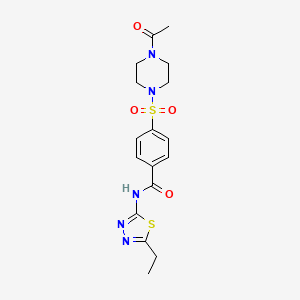

![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

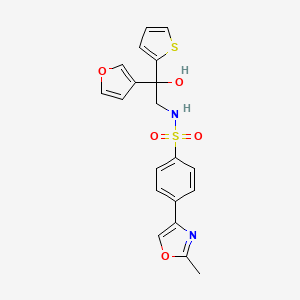

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

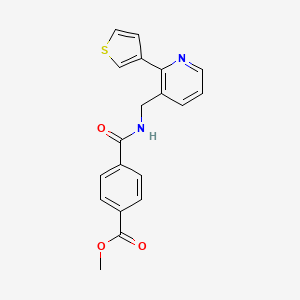

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)